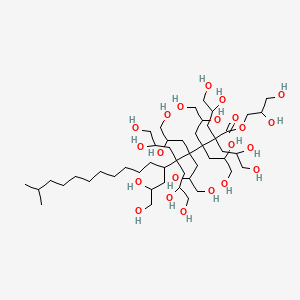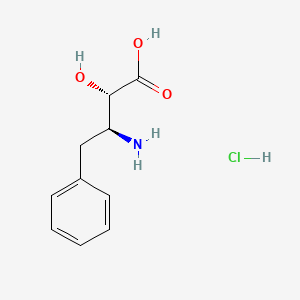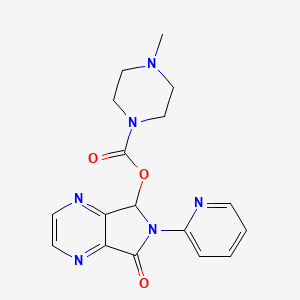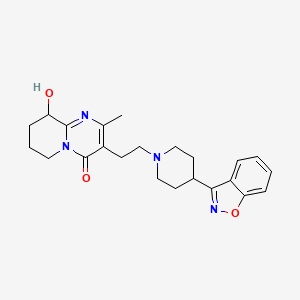
trans-2-Nonenal-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Nonenal-D4 is a deuterated form of trans-2-nonenal, a long-chain aliphatic aldehyde containing nine carbons and an unsaturated bond. This compound is primarily known for its role in contributing to the odor associated with aging, often described as greasy and grassy . The deuterated version, this compound, is used in scientific research for various analytical purposes due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-2-Nonenal-D4 can be synthesized through the deuteration of trans-2-nonenal. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques, including catalytic hydrogenation with deuterium gas. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst selection to achieve high yields and purity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-2-Nonenal-D4 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Addition Reactions: The double bond in the molecule can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Addition Reactions: Reagents like hydrogen bromide and hydrogen chloride can be used under acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 2-Nonenol.
Addition Reactions: Halogenated derivatives of nonenal.
Wissenschaftliche Forschungsanwendungen
Trans-2-Nonenal-D4 has several applications in scientific research:
Wirkmechanismus
Trans-2-Nonenal-D4 exerts its effects primarily through its interaction with cellular macromolecules. The aldehyde group in the molecule can form covalent adducts with proteins and nucleic acids, leading to the modulation of various cellular signaling pathways. These interactions can influence processes such as cell proliferation, differentiation, and apoptosis . The compound’s reactivity is attributed to its electrophilic nature, which allows it to form stable adducts with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Trans-2-Nonenal: The non-deuterated form, known for its role in aging-related body odor.
4-Hydroxy-Trans-2-Nonenal: A related compound involved in oxidative stress and lipid peroxidation.
Trans-2,cis-6-Nonadienal: Another unsaturated aldehyde with similar structural features.
Uniqueness: Trans-2-Nonenal-D4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and quantification in various analytical applications, providing insights into the metabolic pathways and biochemical processes involving nonenal.
Eigenschaften
CAS-Nummer |
221681-22-7 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
144.25 |
IUPAC-Name |
(E)-8,8,9,9-tetradeuterionon-2-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i1D2,2D2 |
InChI-Schlüssel |
BSAIUMLZVGUGKX-HWABDELCSA-N |
SMILES |
CCCCCCC=CC=O |
Synonyme |
(2E)-2-Nonenal-8,8,9,9-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)








